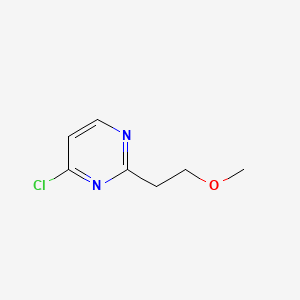

![molecular formula C8H7FN2 B566877 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-30-5](/img/structure/B566877.png)

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

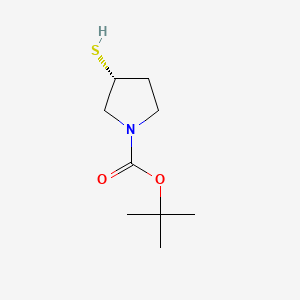

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a fluorinated building block . It has the empirical formula C8H7FN2 and a molecular weight of 150.15 . It is a solid compound .

Synthesis Analysis

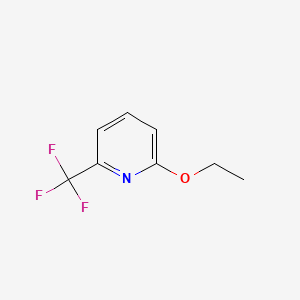

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C to obtain the compounds . Subsequently, these compounds in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux underwent a reduction reaction .Molecular Structure Analysis

The SMILES string for 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine isCc1c(F)cnc2[nH]ccc12 . The InChI is 1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 150.15 .Applications De Recherche Scientifique

Building Blocks in Chemical Synthesis

“5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine” is used as a building block in chemical synthesis . It’s a part of the Fluorinated Building Blocks category, which are often used in the synthesis of complex organic molecules .

Fibroblast Growth Factor Receptor Inhibitors

This compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

One of the derivatives of “5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine”, compound 4h, has shown potential in breast cancer treatment . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .

Blood Glucose Reduction

Compounds related to “5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine” have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Carbonic Anhydrase IX Inhibitors

Derivatives of pyridyl-indole-based heteroaryl chalcone, which include “5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine”, have been introduced as carbonic anhydrase IX inhibitors . These inhibitors have potential as anticancer agents .

Mécanisme D'action

Target of Action

The primary target of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors .

Mode of Action

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . The compound forms a hydrogen bond with a specific amino acid (G485) in the receptor, which is believed to enhance its inhibitory activity .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .

Result of Action

In vitro studies have shown that 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Safety and Hazards

Propriétés

IUPAC Name |

5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPPZIXSDNWZIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=NC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678428 |

Source

|

| Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228666-30-5 |

Source

|

| Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)

![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)

![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)

![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)

![5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro](/img/structure/B566815.png)